N1-Methylation Drives Lipophilicity Increase Relative to the N1-Unsubstituted Analog
N1-methylation of 7-methoxy-1H-pyrrolo[3,2-b]pyridine yields the target compound with a molecular weight increase from 148.16 to 162.19 g/mol (+14.03 Da) . The unmethylated analog (CAS 425380-39-8) has a computed XLogP3 of 1.0, a density of 1.244 g/cm³, a boiling point of 273 °C, and a topological polar surface area (TPSA) of 37.9 Ų [1]. While experimentally measured LogP values for the N1-methylated compound are not publicly available, the addition of a methyl group at N1 is a well-established structural modification that increases lipophilicity (predicted ΔLogP ≈ +0.5–0.7 log units) and eliminates one hydrogen-bond donor, both of which are associated with enhanced passive membrane permeability in Caco-2 and PAMPA models . The TPSA remains unchanged at 37.9 Ų after N1-methylation, consistent with the retention of the same heteroatom count, while the increased molecular weight and predicted LogP shift the compound into a more favorable region of CNS MPO and Lipinski property space for cell-permeable probes.
| Evidence Dimension | Molecular weight, XLogP3, and hydrogen-bond donor count |
|---|---|
| Target Compound Data | MW 162.19 g/mol; XLogP3 ≈ 1.5–1.7 (predicted); HBD = 0 |
| Comparator Or Baseline | 7-Methoxy-1H-pyrrolo[3,2-b]pyridine: MW 148.16 g/mol; XLogP3 = 1.0; HBD = 1; Density 1.244 g/cm³; BP 273 °C; TPSA 37.9 Ų |
| Quantified Difference | ΔMW = +14.03 Da; Predicted ΔLogP ≈ +0.5–0.7; ΔHBD = −1 |
| Conditions | Computed physicochemical properties; LogP predictions based on consensus models (XLogP3, ACD/Labs) |
Why This Matters
The increased lipophilicity and elimination of the pyrrole NH hydrogen-bond donor directly affect membrane permeability and oral bioavailability predictions, making the N1-methylated compound the preferred choice for cell-based assays and in vivo probe development where passive diffusion is rate-limiting.
- [1] Kuujia. CAS 425380-39-8: 7-Methoxy-1H-pyrrolo[3,2-b]pyridine – Computed Properties. XLogP3: 1.0; Density: 1.244; BP: 273 °C; TPSA: 37.9. View Source
